2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound that features a triazolo-pyridazine core
Properties
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14-5-7-15(8-6-14)16-9-10-17-20-21-19(24(17)22-16)26-13-18(25)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVREBYSYCFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine with a thiol derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Structural Characteristics
The structural complexity of this compound includes several heterocycles that contribute to its biological activity:
- Triazole and Pyridazine Rings : Known for their diverse biological properties.
- Sulfanyl Group : Enhances interaction with biological targets.
- Pyrrolidine Ring : Contributes to pharmacological properties.
Biological Activities
The compound is anticipated to exhibit a variety of biological activities due to its structural features. Some of the notable applications include:
- Anticancer Activity : The compound's structure suggests potential effectiveness against various cancer cell lines. For example, similar compounds have shown significant cytotoxic effects with IC50 values indicating moderate to high activity against HCT116 and Mia-PaCa2 cancer cell lines .
- Antimicrobial Properties : The presence of triazole and pyridazine rings in related compounds has been associated with antimicrobial activity, indicating that this compound may also possess similar properties .
- Enzyme Inhibition : The unique binding capabilities of the compound suggest potential as an enzyme inhibitor, which could be beneficial in various therapeutic contexts .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. This binding can lead to modulation of biochemical pathways, resulting in diverse biological effects.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| 1-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Similar triazole structure | Antimicrobial | N/A |
| 2-{[5-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Variation in phenyl substitution | Anticancer | 42.5 (MDA-MB231) |
| 3-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide | Fluorine substitution on phenyl | Enzyme inhibition | N/A |
Notable Research Findings
Research has demonstrated that compounds structurally related to 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one exhibit promising anticancer activities. For instance, derivatives tested against the MDA-MB231 cell line showed significant cytotoxic effects with IC50 values as low as 42.5 µg/mL .
Mechanism of Action
The mechanism of action of 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyridazine derivatives, such as:
- 2-[[6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Biological Activity
The compound 2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic molecule that incorporates various heterocyclic structures, including triazole and pyridazine. Its intricate molecular architecture suggests significant potential for diverse biological activities and pharmacological applications.
Structural Characteristics
The compound's structural formula can be represented as follows:
This structure features multiple functional groups that may interact with biological targets, influencing its activity profile.
Antimicrobial Activity
Research indicates that compounds with triazole and pyridazine moieties often exhibit antimicrobial properties. For example, related compounds have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group may enhance this activity through increased lipophilicity and improved membrane permeability .
Anticancer Potential
Preliminary studies suggest that the compound might possess anticancer properties. Analogous structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against breast cancer cell lines . The mechanism may involve the inhibition of specific kinases or other enzymes crucial for cancer cell survival.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Studies have highlighted the importance of the triazole ring in modulating enzyme activity, particularly in metabolic pathways . This could position the compound as a candidate for drug development targeting metabolic disorders.
The proposed mechanism of action for this compound involves binding to specific active sites on enzymes or receptors. This binding can lead to either inhibition or activation of biochemical pathways, significantly affecting cellular functions .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds. These findings can provide insights into the potential efficacy of our compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
